molecular formula C7H18Cl2N2 B2472477 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2344685-67-0

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

Cat. No. B2472477
CAS RN: 2344685-67-0
M. Wt: 201.14
InChI Key: KEGZVWBNYYNQFN-FNIRFVFUSA-N
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Description

“3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2344685-67-0 . It has a molecular weight of 201.14 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride” were not found in the search results, similar compounds such as Dimethylaminopropylamine are commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The IUPAC name for this compound is (1r,3r)-3-((dimethylamino)methyl)cyclobutan-1-amine dihydrochloride . The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;; .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 201.14 .

Scientific Research Applications

Ring Opening and Derivative Synthesis

  • The reactivity of the cyclobutane moiety in specific derivatives towards different nucleophiles was investigated, leading to the preparation of new derivatives with potential applications in chemical synthesis and materials science (Sweidan et al., 2017).

Novel Syntheses Approaches

  • New methods for synthesizing 1-ethynylcyclobutylamine derivatives from cyclobutane precursors were developed, offering new pathways for creating compounds with possible applications in medicinal chemistry and drug design (Kozhushkov et al., 2010).

Chemical Reactivity and Transformation

  • The synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence showcases the potential for creating bioactive molecules or building blocks for pharmaceuticals (Rammeloo et al., 2002).

Antitumor Activity

  • The synthesis and evaluation of dimeric platinum complexes with cyclobutylamine ligands revealed compounds with excellent activity against various cancer cell lines, highlighting the therapeutic potential of cyclobutylamine derivatives (Khokhar et al., 1993).

Chemical Modification and Bioisostere Development

  • A method for substituting the dimethylamino group by bioisosteric fragments through the action of various amines on a specific cyclobutane derivative was developed, indicating potential applications in the optimization of bioactive compounds (Kysil et al., 2013).

Fluorescence and pH Sensing

  • The synthesis of mono-substituted BOPHY dye containing a (p-dimethylamino)styryl group demonstrated its use as a pH probe due to dramatic fluorescence changes upon protonation, suggesting applications in chemical sensing and bioimaging (Jiang et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The signal word for this compound is “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGZVWBNYYNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

CAS RN

2344685-67-0
Record name rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride
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